molecular formula C11H9NO2 B3357676 1-Methyl-1H-indole-2,3-dicarbaldehyde CAS No. 74459-27-1

1-Methyl-1H-indole-2,3-dicarbaldehyde

Cat. No.: B3357676
CAS No.: 74459-27-1
M. Wt: 187.19 g/mol
InChI Key: CEXLLMKJWFAILS-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-2,3-dicarbaldehyde is a heterocyclic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by the presence of two aldehyde groups at the 2 and 3 positions of the indole ring, along with a methyl group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1H-indole-2,3-dicarbaldehyde can be synthesized through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Another approach is the Vilsmeier-Haack reaction, which involves the formylation of indoles using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-indole-2,3-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nitrating agents (e.g., HNO3), halogenating agents (e.g., Br2), and sulfonating agents (e.g., SO3).

Major Products Formed

    Oxidation: 1-Methyl-1H-indole-2,3-dicarboxylic acid.

    Reduction: 1-Methyl-1H-indole-2,3-dimethanol.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

1-Methyl-1H-indole-2,3-d

Properties

IUPAC Name

1-methylindole-2,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-8(10)9(6-13)11(12)7-14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXLLMKJWFAILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503398
Record name 1-Methyl-1H-indole-2,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74459-27-1
Record name 1-Methyl-1H-indole-2,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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